![molecular formula C11H10ClN3O4S B5635971 N-(2-chlorobenzyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B5635971.png)
N-(2-chlorobenzyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide
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Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including N-(2-chlorobenzyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, often involves multi-step chemical reactions that may include condensation, cyclization, and functional group transformations. For instance, a common approach for synthesizing pyrimidine derivatives involves the reaction of amidines or guanidine with β-dicarbonyl compounds under various conditions to form the pyrimidine core followed by further functionalization to introduce specific substituents such as the chlorobenzyl and sulfonamide groups (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which significantly influences their chemical and physical properties. Structural analysis techniques such as X-ray crystallography have been used to determine the precise geometries of pyrimidine derivatives, revealing information about bond lengths, angles, and the spatial arrangement of substituents (Shang, Tao, Ha, & Yu, 2012).
Chemical Reactions and Properties
Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. The reactivity of these compounds is often modulated by substituents on the pyrimidine ring, which can activate or deactivate the ring towards certain reactions. For example, the presence of electron-withdrawing groups such as sulfonamide can increase the electrophilic character of the pyrimidine, facilitating nucleophilic attacks (Sasaki, Zhang, Okuda, & Hirota, 2001).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for determining the suitability of these compounds for various applications, such as pharmaceuticals or materials science. For instance, the solubility in water or organic solvents can affect the bioavailability of a drug compound (Gangjee, Li, Kisliuk, & Cody, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O4S/c12-8-4-2-1-3-7(8)5-14-20(18,19)9-6-13-11(17)15-10(9)16/h1-4,6,14H,5H2,(H2,13,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMNQWKVCAHRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CNC(=O)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide |
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